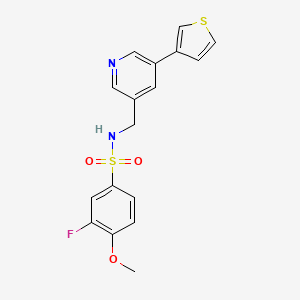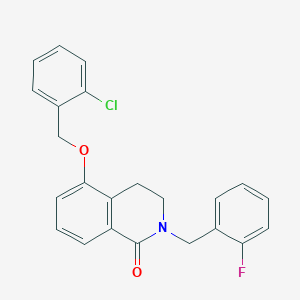![molecular formula C19H16ClN3O3 B3009008 N1-(4-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898462-24-3](/img/structure/B3009008.png)
N1-(4-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the steps involved .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and might involve techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique
Discovery of Multifunctional Drug Candidates
Research has led to the discovery of tetracyclic butyrophenones, exhibiting potent binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors. These compounds, including ITI-007, demonstrate potential as multifunctional drug candidates for treating neuropsychiatric and neurological disorders due to their antipsychotic efficacy in vivo and are under clinical development (Peng Li et al., 2014).
Sensing Biological Zn(II)
Fluorescein-based dyes derivatized with 8-aminoquinoline, such as QZ1 and QZ2, have been developed for Zn(II) sensing. These dyes exhibit low background fluorescence with highly emissive Zn(II) complexes, offering a large dynamic range and specificity for Zn(II) over other biologically relevant metals. Such properties make them useful for detecting higher concentrations of intracellular Zn(II) (Elizabeth M. Nolan et al., 2005).
Structural and Spectroscopic Characterization
The structural parameters and spectroscopic properties of compounds related to N1-(4-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide have been determined using DFT and TD-DFT/PCM calculations. These studies help in understanding the biological potentials and corrosion inhibition capabilities of these compounds (Nuha Wazzan et al., 2016).
Antiplasmodial and Antifungal Activity
The synthesis of N-functionalized aminoquinolines has revealed moderate micromolar potency against chloroquine-sensitive and -resistant strains of Plasmodium falciparum. Additionally, certain compounds demonstrated promising MIC values against Rhodotorula bogoriensis and Aspergillus flavus, highlighting their potential for addressing malaria and fungal infections (Stéphanie Vandekerckhove et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c20-13-2-4-14(5-3-13)21-18(25)19(26)22-15-9-11-1-6-16(24)23-8-7-12(10-15)17(11)23/h2-5,9-10H,1,6-8H2,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNGYSXIGZVNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3008928.png)
![9-methyl-N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3008929.png)

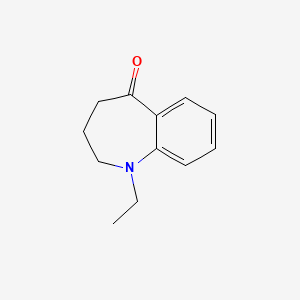
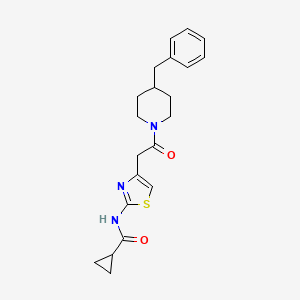
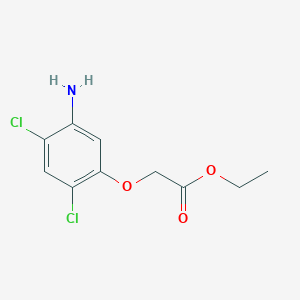
![2-(4-Methoxy-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B3008937.png)
![(1R,5S)-Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-piperidine];hydrochloride](/img/structure/B3008939.png)

![Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B3008943.png)
